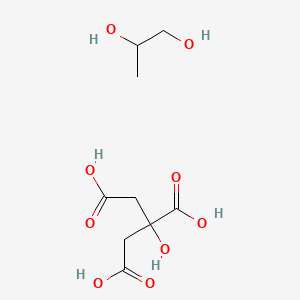

Citric acid, monoester with propylene glycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

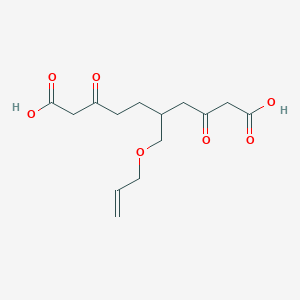

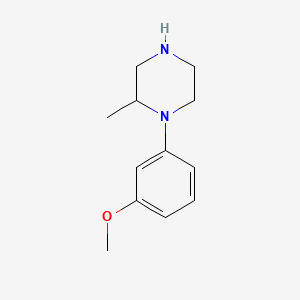

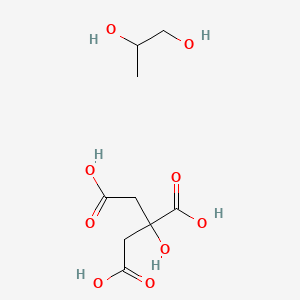

Citric acid, monoester with propylene glycol is a compound formed by the esterification of citric acid and propylene glycol. This compound is known for its emulsifying properties and is commonly used in the food industry, particularly in baking and non-dairy whipped products . It has the molecular formula C9H16O9 and a molecular weight of 268.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Citric acid, monoester with propylene glycol can be synthesized through direct esterification or interesterification. In direct esterification, citric acid reacts with propylene glycol in the presence of an acid or alkaline catalyst . The reaction typically involves heating the mixture to facilitate the esterification process. The product from direct esterification is a mixture of monoester and diester .

Interesterification involves heating propylene glycol, fat, and an alkaline catalyst. This method also produces a mixture of monoester, diester, monoglyceride, and diglyceride . The monoester can be purified by molecular distillation, yielding a product of 90% purity .

Industrial Production Methods

Industrial production of this compound often employs batch or continuous processes. Batch processes are suitable for a wide product range and smaller batch sizes, while continuous processes are better for a narrow product range and larger scale production . Reactor design is critical for producing high-quality emulsifiers .

Analyse Des Réactions Chimiques

Types of Reactions

Citric acid, monoester with propylene glycol undergoes various chemical reactions, including:

Esterification: Formation of esters from acids and alcohols.

Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.

Oxidation: Reaction with oxidizing agents to form different products.

Common Reagents and Conditions

Esterification: Acid or alkaline catalysts, heating.

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Esterification: Monoester and diester.

Hydrolysis: Citric acid and propylene glycol.

Oxidation: Various oxidized products depending on the conditions and reagents used.

Applications De Recherche Scientifique

Citric acid, monoester with propylene glycol has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier in various chemical formulations.

Biology: Studied for its potential use in biological systems due to its biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the food industry as an emulsifier in baking and non-dairy whipped products.

Mécanisme D'action

The mechanism of action of citric acid, monoester with propylene glycol involves its emulsifying properties. It forms a film around entrapped air bubbles to stabilize the food system or forms mechanically strong crystalline films at water/oil interfaces that prevent the coalescence of dispersed droplets . This property is crucial in maintaining the texture and stability of food products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycerol monoesters: Similar emulsifying properties but have higher hydrophile-lipophile balance (HLB) values due to more free hydroxyl groups.

Sorbitan esters: Used as emulsifiers but have different functional properties.

Sucrose esters: Another class of emulsifiers with unique properties.

Uniqueness

Citric acid, monoester with propylene glycol is unique due to its lower HLB value (approximately 3.5), making it an effective water-in-oil emulsifier . This property allows it to be particularly effective in stabilizing food systems and providing desirable textures in baked goods and non-dairy whipped products .

Propriétés

Numéro CAS |

85252-24-0 |

|---|---|

Formule moléculaire |

C9H16O9 |

Poids moléculaire |

268.22 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |

InChI |

InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |

Clé InChI |

FGYZAECYNNGYAN-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.